molecular formula C6H5ClN2O3 B1302516 2-Chloro-6-methyl-4-nitropyridine 1-oxide CAS No. 40314-84-9

2-Chloro-6-methyl-4-nitropyridine 1-oxide

Cat. No.: B1302516
CAS No.: 40314-84-9
M. Wt: 188.57 g/mol
InChI Key: ZOTROWSASXESEG-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Chloro-6-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-6-methyl-4-nitropyridine 1-oxide is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes . In biology and medicine, it is used to develop compounds with potential therapeutic properties. In the industry, it is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-4-nitropyridine 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-6-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTROWSASXESEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372852
Record name 2-Chloro-6-methyl-4-nitropyridin-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40314-84-9
Record name 2-Chloro-6-methyl-4-nitropyridin-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-6-methyl-pyridine 1-oxide (5.0 g, 0.035 mol) was dissolved in concentrated sulfuric acid (20 ml) at 0° C. An ice-cooled mixture of concentrated nitric acid (12 ml) in concentrated sulfuric acid (20 ml) was added dropwise with stirring at 0° C. The cooling bath was removed, stirring was continued for 3 hours at 90° C. The mixture was poured into a mixture of icewater and ethyl acetate and the resulting precipitate was removed by filtration. The phases of the filtrate were separated, the aqueous phase was extracted several times with ethyl acetate, basified with NaOH and extracted again with ethyl acetate. The combined organic phases were dried over magnesium sulfate and the solvent removed under reduced pressure. The residue was combined with the filtered residue above to yield 6.21 g of a yellow solid (0.033 mol, 94%). MS (ESI) m/z=189.0 [M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

2-chloro-6-methylpyridine 1-oxide (60 g, 0.42 mol) was dissolved in 98% sulfuric acid (60 mL) at 0° C., then a solution of HNO3 (50 mL) and H2SO4 (50 mL) was added dropwise at the same temperature. After the addition was complete, the reaction was stirred at 90° C. for 3 h. The reaction was poured into ice-water, neutralized with NaHCO3, and then extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with brine (500 mL), dried over magnesium sulfate, filtered and concentrated to afford 2-chloro-6-methyl-4-nitropyridine 1-oxide which was used without further purification. 1H NMR (300 MHz, CDCl3) δ 8.27 (d, J=2.7 Hz, 1H), 8.07 (d, J=0.6 Hz, 1H), 2.62 (s, 3H). LRMS calc'd for (C6H6ClNO) [M+H]+, 189; found 189.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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